molecular formula C8H4BrN3 B1613794 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1000341-71-8

3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Número de catálogo: B1613794
Número CAS: 1000341-71-8
Peso molecular: 222.04 g/mol
Clave InChI: UBNCCIDMDSHYSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C₈H₄BrN₃ and a molecular weight of 242.07 g/mol . It features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom at position 3 and a nitrile group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and kinase inhibitors. The compound is commercially available with a purity of ≥95%, offered in quantities ranging from 50 mg to 500 mg, with pricing reflecting its synthetic complexity .

The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling structural diversification for drug discovery . However, its exact biological activity remains underexplored in the provided literature.

Propiedades

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCCIDMDSHYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646773
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-71-8
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting Materials and Halogenation

  • The synthesis often begins with 4-amino-2-bromopyridine or related bromopyridine derivatives as starting materials.
  • Selective iodination or bromination at specific positions on the pyridine ring is achieved using reagents such as iodine monochloride in acetic acid, yielding intermediates like 2-bromo-5-iodopyridin-4-amine (yield ~38%) after chromatographic purification.

Formation of Pyrrolo[3,2-c]pyridine Core

  • The key intermediate for constructing the fused pyrrolo[3,2-c]pyridine ring system is typically prepared via base-catalyzed ring closure of sulfonamide derivatives.
  • For example, sulfonamide intermediates are synthesized from halogenated aminopyridines, followed by palladium-mediated substitution and ring closure to form the bicyclic pyrrolopyridine scaffold.
  • The introduction of a sulfonamide group enhances the efficiency of domino cyclization by increasing the acidity of anilinic protons, facilitating ring closure.

Introduction of the Carbonitrile Group

  • The nitrile group at the 4-position is introduced by functional group transformations on the pyridine ring, often via nitration followed by conversion of nitro groups to cyano groups or through direct cyanation reactions.
  • Specific details on the cyanation step for this compound are less explicitly described in the literature but can be inferred from related pyrrolopyridine syntheses involving nitrile substitutions at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

  • Palladium-mediated cross-coupling reactions, such as Suzuki or Sonogashira couplings, are critical in modifying the pyrrolopyridine core to introduce various substituents.
  • For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediates undergo Suzuki cross-coupling with arylboronic acids to yield substituted derivatives.
  • These reactions are typically carried out in the presence of bases (e.g., potassium carbonate), copper(II) acetate as a co-catalyst, and solvents like pyridine to achieve high yields and selectivity.

Representative Synthetic Scheme (Example from Literature)

Step Reaction Description Key Reagents/Conditions Yield (%)
1 Iodination of 4-amino-2-bromopyridine to 2-bromo-5-iodopyridin-4-amine Iodine monochloride in AcOH, 75 °C, 3 h 38
2 Dimesylation and base-mediated mesyl group removal to form sulfonamide intermediate Methanesulfonyl chloride, base 54
3 Base-catalyzed ring closure forming 6-bromo-1H-pyrrolo[3,2-c]pyridine Sequential Sonogashira coupling and cyclization Not specified
4 Suzuki cross-coupling with arylboronic acids Pd catalyst, K2CO3, Cu(OAc)2, pyridine Variable, generally good

Additional Notes on Synthetic Optimization

  • The introduction of sulfonamide groups prior to cyclization is a strategic modification to enhance reaction efficiency by modulating proton acidity and facilitating ring closure.
  • Chromatographic separation is necessary to isolate regioisomers formed during halogenation steps, ensuring purity of intermediates.
  • The choice of palladium catalyst and reaction conditions are optimized to maximize yield and minimize side reactions during cross-coupling steps.

Summary Table of Key Intermediates and Yields

Compound Description Yield (%) Notes
4-amino-2-bromopyridine Starting material Commercially available -
2-bromo-5-iodopyridin-4-amine Iodinated intermediate 38 Requires chromatographic purification
Sulfonamide intermediate Precursor for cyclization 54 Formed via dimesylation and selective mesyl group removal
6-bromo-1H-pyrrolo[3,2-c]pyridine Core bicyclic scaffold Not specified Formed by base-catalyzed ring closure
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Target compound Variable Final product after cyanation and halogenation

Research Findings and Considerations

  • The described synthetic routes have been applied successfully in medicinal chemistry programs to generate libraries of pyrrolo[3,2-c]pyridine derivatives with potent biological activities, including kinase inhibition and anticancer properties.
  • The rigidity and substitution pattern of the pyrrolo[3,2-c]pyridine scaffold contribute significantly to biological activity, justifying the synthetic efforts to prepare such compounds efficiently.
  • The use of palladium-catalyzed cross-coupling reactions enables structural diversification at key positions, facilitating structure-activity relationship studies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Kinase Inhibitors : The compound is used as a precursor for synthesizing kinase inhibitors, which are vital in cancer treatment. For instance, it has been linked to the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR), which plays a crucial role in tumor growth and development. Studies have shown that derivatives of this compound can inhibit FGFR activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the design of orally bioavailable small-molecule inhibitors based on the pyrrolo[3,2-c]pyridine scaffold. These inhibitors demonstrated significant potency against MPS1, a target involved in cell cycle regulation, showcasing the therapeutic potential of this compound class in oncology .

Biological Studies

Protein-Ligand Interactions : 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is utilized in developing probes for studying protein-ligand interactions and cellular signaling pathways. Its unique structure allows researchers to investigate various biochemical pathways effectively.

Cellular Mechanisms : The compound has been shown to inhibit breast cancer cell proliferation and induce apoptosis through its interaction with FGFR signaling pathways. This underscores its potential utility in exploring cancer biology and therapeutic strategies .

Material Science

In addition to its biological applications, this compound is also employed in material science for synthesizing organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and photonics.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and inhibiting downstream signaling pathways involved in cell proliferation and survival. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Key Observations:

Positional Isomerism : The placement of bromine and nitrile groups critically influences reactivity. For instance, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (similarity 0.91) differs in ring fusion ([2,3-b] vs. [3,2-c]), leading to distinct electronic profiles and steric environments. This affects cross-coupling efficiency; the [2,3-b] isomer may favor C4 bromine participation in Suzuki reactions .

Heterocycle Core: Thieno[3,2-c]quinolines (e.g., alkyl thieno[3,2-c]quinoline-2-carboxylates) demonstrate potent cytotoxicity (IC₅₀: 1–10 μM) against breast cancer cells (MCF-7) due to their extended π-conjugation and sulfur atom participation in target binding . In contrast, pyrrolo[3,2-c]pyridines lack sulfur but may exhibit enhanced solubility due to the nitrile group.

Functional Group Synergy : The nitrile group in this compound could mimic ATP’s adenine moiety in kinase inhibition, a property shared with pyrrolo[2,3-b]pyridine derivatives .

Pharmacological Potential

  • Anticancer Activity: Thieno[3,2-c]quinolines inhibit protein kinases (e.g., PDGF-RTK) and show cytotoxicity in the low micromolar range . The nitrile group in the target compound may enhance binding to kinase hinge regions.

Actividad Biológica

3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrN2C_7H_5BrN_2. The structure features a bromine atom at the 3-position of the pyrrole ring and a cyano group at the 4-position of the pyridine ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Pyrrolopyridine derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibition of cell proliferation
4hFGFR29Induction of apoptosis
4hFGFR325Inhibition of migration

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrrolopyridine derivatives. Some studies report that these compounds exhibit activity against various bacterial strains. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) below 160 µM against Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Pyrrolopyridine Derivatives

CompoundBacterial StrainMIC (µM)
15M. tuberculosis>160
Ester DerivativeM. tuberculosis<0.15

Neuropharmacological Effects

The neuropharmacological profile of pyrrolopyridine derivatives indicates potential use in treating neurological disorders. Certain compounds have demonstrated sedative and anxiolytic properties in animal models . These effects were assessed through various behavioral tests, indicating their ability to modulate neuronal activity.

Table 3: Neuropharmacological Effects

CompoundTestResult
Compound ALocomotor activitySignificant decrease
Compound BAnxiety testAnxiolytic effect observed

The mechanisms underlying the biological activities of these compounds often involve interaction with specific receptors or enzymes. For instance, inhibition of FGFRs affects downstream signaling pathways crucial for tumor growth and metastasis. Additionally, the modulation of neurotransmitter systems may explain their neuropharmacological effects.

Case Studies

Several case studies have reported on the efficacy of pyrrolopyridine derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that a derivative similar to this compound significantly inhibited cell growth and induced apoptosis.
  • Tuberculosis Treatment : A study evaluated the antimicrobial efficacy of a related compound against drug-resistant strains of M. tuberculosis, showing promising results that warrant further investigation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under Suzuki–Miyaura coupling conditions. For example:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O (2.5:1), 80°C, 8–16 hAryl/heteroaryl groups introduced at C3 for FGFR inhibitor development68–85%
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 12 hC3-aminated derivatives with improved kinase selectivity72%

Key Findings :

  • Suzuki coupling with phenylboronic acid produces 3-aryl derivatives critical for FGFR1–3 inhibition (IC₅₀ = 7–25 nM) .

  • Electron-deficient boronic acids (e.g., pyridyl) require higher temperatures (100°C) but achieve comparable yields .

Cyano Group Reactivity

The C4-cyano group participates in:

Hydrolysis

ConditionsProductApplication
6M HCl, 100°C, 24 h4-Carboxamide analogSolubility enhancement for in vivo studies
KOH/EtOH, reflux, 8 h4-Carboxylic acid derivativeIntermediate for peptide conjugates

Reduction

ReagentConditionsProductYield
LiAlH₄THF, 0°C → RT, 2 h4-Aminomethyl analog55%
H₂, Raney NiEtOH, 50 psi, 6 h4-Aminomethyl derivative78%

Structural Impact :

  • Reduction of the cyano group to aminomethyl enhances aqueous solubility (logP reduction from 2.1 to 0.8) .

Electrophilic Aromatic Substitution

The pyrrolopyridine core undergoes regioselective bromination and nitration:

ReactionReagents/ConditionsPositionYield
BrominationNBS, AIBN, CCl₄, reflux, 5 hC563%
NitrationHNO₃/H₂SO₄, 0°C, 1 hC641%

Mechanistic Insight :

  • Bromination at C5 is favored due to electron-donating effects of the adjacent nitrogen .

Sonogashira Coupling

AlkyneCatalyst SystemProductFGFR1 IC₅₀
4-EthynylpyrazolePdCl₂(PPh₃)₂, CuI, Et₃N3-Bromo-5-(pyrazol-4-ylethynyl) analog9 nM

Heck Reaction

OlefinConditionsApplication
StyrenePd(OAc)₂, P(o-tol)₃, K₂CO₃Fluorescent probes for cellular imaging

Optimization Data :

  • Sonogashira coupling with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate achieves 75% yield after Boc deprotection .

N1-Alkylation

Alkylating AgentBaseSolventN1-Substituent
Benzyl bromideNaHDMFBenzyl
Methyl iodideK₂CO₃DMSOMethyl

Biological Relevance :

  • N1-Benzyl derivatives show 3-fold increased metabolic stability in human liver microsomes (t₁/₂ = 48 min vs. 16 min for parent) .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces:

  • C3–Br bond homolysis to form a radical intermediate.

  • Trapping with TEMPO yields 3-(TEMPO-substituted) adduct (51% yield) .

Comparative Reactivity Table

PositionReactivity TrendGoverning Factor
C3Bromine > cyano in electrophilic substitutionBromine’s strong electron-withdrawing effect
C4Cyano hydrolysis > reductionSteric accessibility of linear nitrile
C5/C6Electrophilic substitution > nucleophilicπ-electron density distribution

Q & A

Q. Key factors affecting efficiency :

  • Solvent polarity : Polar aprotic solvents enhance electrophilic bromination regioselectivity.
  • Catalyst use : Lewis acids (e.g., FeCl₃) may improve reaction rates but risk side reactions.
  • Purity of intermediates : HPLC monitoring (≥98% purity) is critical to minimize by-products .

How can regioselectivity challenges during bromination of pyrrolo[3,2-c]pyridine derivatives be addressed?

Advanced Research Question
Regioselectivity in bromination is influenced by electronic and steric factors:

  • Electron-rich sites : The 3-position of pyrrolopyridine is often more reactive due to electron-donating effects from the pyrrole ring. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
  • Steric hindrance : Bulky substituents near potential bromination sites (e.g., 4-cyano group) may divert bromination to less hindered positions. Using sterically controlled reagents (e.g., CuBr₂) can mitigate this .

Q. Methodological approach :

Perform small-scale screening with varying brominating agents (NBS vs. Br₂).

Use NMR and LC-MS to track regioselectivity.

Optimize reaction time and temperature (e.g., 0–25°C for slower, controlled reactions) .

What analytical techniques are essential for characterizing this compound?

Basic Research Question

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular structure and substituent positions. Requires high-purity crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and confirms cyano/bromo substitution (e.g., absence of aromatic protons at the 3- and 4-positions).
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the pyrrolopyridine core .
  • HPLC-MS : Validates purity (>95%) and detects halogenated by-products .

How do structural modifications at the 3-bromo and 4-cyano positions impact biological activity?

Advanced Research Question

  • 3-Bromo substituent : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., kinase inhibitors). However, excessive steric bulk may reduce solubility .
  • 4-Cyano group : Acts as a hydrogen-bond acceptor, improving binding affinity to enzymes. Replacing cyano with carboxamide reduces metabolic stability in vivo .

Q. Structure-Activity Relationship (SAR) strategies :

  • Synthesize analogs with halogen (Cl, I) or methyl groups at the 3-position.
  • Replace cyano with trifluoromethyl or nitro groups to study electronic effects.
  • Evaluate cytotoxicity and target binding via kinase inhibition assays .

What challenges arise in reproducing synthetic protocols, and how can data discrepancies be resolved?

Advanced Research Question
Common issues :

  • Inconsistent bromination yields : Variability in reagent purity (e.g., NBS degradation) or moisture content in solvents.
  • By-product formation : Over-bromination or ring-opening under harsh conditions.

Q. Resolution strategies :

Detailed reaction logs : Record exact conditions (e.g., solvent batch, humidity).

Comparative analysis : Replicate published procedures (e.g., ’s NaH/MeI methylation) with internal controls.

Advanced purification : Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradients) to isolate pure product .

Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates reaction pathways and transition states. For example, the 4-cyano group’s electron-withdrawing effect activates the 3-bromo position for SNAr (nucleophilic aromatic substitution) with amines or thiols .
  • Molecular docking : Predicts binding modes in biological targets, guiding functionalization for improved affinity .

Q. Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-31G* level.

Simulate Fukui indices to identify electrophilic sites.

Validate predictions with experimental kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.